molecular formula C23H16N2O4 B11045049 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11045049
M. Wt: 384.4 g/mol
InChI Key: BHALWUUWDWWYHB-UHFFFAOYSA-N
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Description

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dibenzo[b,e][1,4]dioxepin core, an indole moiety, and an oxoacetamide group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzo[b,e][1,4]dioxepin core, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the oxoacetamide group under controlled conditions, often using reagents such as acetic anhydride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides: These compounds share a similar core structure but differ in functional groups, leading to distinct chemical and biological properties.

    Indole derivatives: Compounds containing the indole moiety, which may exhibit similar reactivity but differ in overall activity due to variations in the attached groups.

Uniqueness

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of the dibenzo[b,e][1,4]dioxepin core and the indole moiety, which imparts specific reactivity and potential biological activity not commonly found in other compounds.

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C23H16N2O4/c26-22(17-12-24-18-6-2-1-5-16(17)18)23(27)25-15-9-10-19-14(11-15)13-28-20-7-3-4-8-21(20)29-19/h1-12,24H,13H2,(H,25,27)

InChI Key

BHALWUUWDWWYHB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43)OC5=CC=CC=C5O1

Origin of Product

United States

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